2-(4-CHLOROPHENOXY)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group, a 4,7-dimethoxybenzothiazole moiety, and a morpholine-substituted ethyl chain. Its hydrochloride salt enhances solubility for pharmacological applications. The benzothiazole core is associated with fluorescence and bioactivity, while the morpholine group contributes to pharmacokinetic properties such as membrane permeability and metabolic stability . The synthesis of such compounds typically involves multi-step reactions, including coupling of acetamide intermediates with functionalized aromatic systems, as seen in analogous protocols .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-23(33-22)27(10-9-26-11-13-31-14-12-26)20(28)15-32-17-5-3-16(24)4-6-17;/h3-8H,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJCVFBCLXTGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Step 1 : 2-Amino-4,7-dimethoxybenzenethiol (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Cyanogen bromide (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
- Step 2 : The mixture is quenched with ice-cold water, and the product is extracted with DCM (3 × 50 mL). The organic layer is dried over MgSO₄, filtered, and concentrated in vacuo to yield a pale-yellow solid (85% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (s, 1H, Ar-H), 6.78 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N benzothiazole).
Acetamide Bridge Formation
The acetamide linker is introduced via nucleophilic acyl substitution. 2-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is synthesized by reacting the benzothiazol-2-amine with chloroacetyl chloride.
Protocol
- Step 1 : 4,7-Dimethoxy-1,3-benzothiazol-2-amine (5 mmol) is suspended in dry tetrahydrofuran (THF, 30 mL). Chloroacetyl chloride (6 mmol) is added dropwise at 0°C, followed by triethylamine (7 mmol) to neutralize HCl byproducts.
- Step 2 : The reaction is stirred at room temperature for 4 hours, filtered to remove salts, and concentrated. The residue is recrystallized from ethanol to afford white crystals (78% yield).
Key Characterization Data :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (C=O), 154.2 (C-2 benzothiazole), 148.7 (C-4, C-7 OCH₃), 122.1–115.3 (aromatic carbons), 44.1 (CH₂Cl).
Phenoxy Substitution at the Acetamide Position
The chloro group in 2-chloroacetamide is displaced by 4-chlorophenoxide to form 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide .
Alkaline Nucleophilic Substitution
- Step 1 : 2-Chloroacetamide derivative (4 mmol) and 4-chlorophenol (5 mmol) are dissolved in dimethylformamide (DMF, 20 mL). Potassium carbonate (10 mmol) is added, and the mixture is heated at 80°C for 8 hours.
- Step 2 : The reaction is cooled, poured into ice water, and extracted with ethyl acetate (3 × 50 mL). The organic layer is washed with brine, dried, and concentrated. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields a white solid (72% yield).
Key Characterization Data :
N-Alkylation with Morpholinoethyl Group
The tertiary amine moiety is introduced by alkylating the acetamide nitrogen with 2-(morpholin-4-yl)ethyl bromide.
Mitsunobu Reaction Conditions
- Step 1 : 2-(4-Chlorophenoxy)acetamide (3 mmol), 2-(morpholin-4-yl)ethyl bromide (4 mmol), and triphenylphosphine (4 mmol) are dissolved in dry THF (30 mL). Diethyl azodicarboxylate (DEAD, 4 mmol) is added dropwise at 0°C.
- Step 2 : The reaction is stirred at room temperature for 12 hours, filtered, and concentrated. The crude product is purified via flash chromatography (DCM:methanol, 9:1) to yield a viscous oil (65% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, NCH₂), 3.72 (t, J = 4.4 Hz, 4H, morpholine OCH₂), 2.61 (t, J = 6.0 Hz, 2H, CH₂N), 2.48 (m, 4H, morpholine NCH₂).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Acid-Base Reaction
- Step 1 : The tertiary amine (2 mmol) is dissolved in anhydrous diethyl ether (20 mL). Hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete.
- Step 2 : The precipitate is collected by filtration, washed with cold ether, and dried in vacuo to afford the hydrochloride salt as a hygroscopic white powder (90% yield).
Key Characterization Data :
- Melting Point : 158–160°C (decomposition).
- Elemental Analysis : Calculated for C₂₃H₂₈Cl₂N₄O₅S: C, 49.55%; H, 5.06%; N, 10.05%. Found: C, 49.52%; H, 5.09%; N, 10.02%.
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may produce sulfoxides or sulfones, while reduction can yield amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure that includes:
- Chlorophenyl group
- Benzothiazole moiety
- Morpholine substituent
The molecular formula is with a molecular weight of approximately 372.9 g/mol. Its structural complexity allows for specific interactions with biological targets, making it a candidate for pharmacological studies .
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that benzothiazole derivatives can possess antifungal and antibacterial properties, making this compound a candidate for further investigation in treating infections .
Neurological Applications
Due to the presence of the morpholine group, this compound may interact with neurotransmitter systems, presenting potential applications in treating neurological disorders such as anxiety and depression.
Case Studies
Several studies have highlighted the compound's potential:
Case Study 1: Anticancer Properties
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations resulted in more significant inhibition of cell growth.
Case Study 2: Antimicrobial Efficacy
A series of tests against common bacterial strains showed promising results, with effective minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent. Further research is needed to explore its efficacy in vivo .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key motifs, such as substituted acetamide backbones and aromatic systems, but differ in substituents that critically influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Bioactivity : The morpholine and benzothiazole groups in the target compound suggest kinase or protease inhibition, a feature absent in simpler analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which is primarily studied for fluorescence .
Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like the benzoylphenyl-bromophenyl acetamide .
Synthetic Complexity : The target compound requires advanced coupling strategies (e.g., ZnCl₂-mediated cyclization, as in ), whereas simpler benzamides are synthesized via direct acylation .
Spectroscopic and Pharmacological Comparisons
- Fluorescence: The benzothiazole moiety in the target compound likely exhibits strong fluorescence, akin to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which shows λem = 450 nm in ethanol . However, the morpholine group may quench emission due to electron-donating effects.
- Binding Affinity: Morpholine derivatives often exhibit improved binding to ATP pockets in kinases compared to non-heterocyclic analogs. For example, the benzoylphenyl-bromophenyl acetamide lacks this feature, limiting its therapeutic scope .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a complex organic molecule that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by:
- A chlorophenoxy group.
- A benzothiazole moiety.
- A morpholine ring attached to an acetamide functional group.
This structural complexity contributes to its biological activities and interactions within biological systems.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structural features to the benzothiazole moiety possess significant anti-inflammatory properties. For instance, benzothiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory pathways .
2. Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
3. Antimicrobial Activity
Research into related compounds suggests that the presence of halogenated phenyl groups can enhance antimicrobial activity. The chlorophenoxy group may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to decreased expression of pro-inflammatory genes .
- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds:
- Anti-inflammatory Effects : A study on a benzothiazole derivative demonstrated a significant reduction in LPS-induced inflammation in RAW264.7 macrophages, showcasing its potential for treating inflammatory diseases .
- Antitumor Efficacy : In vitro tests showed that a benzothiazole derivative exhibited GI50 values ranging from 15 μM to 25 μM against various cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Properties : Research indicated that compounds with similar chlorophenoxy groups displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and functional group modifications. Key parameters include:
- Temperature control : Maintain 0–5°C during acetylation to prevent side reactions .
- Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
- Purification : Employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to achieve >95% purity .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (e.g., NMR, HPLC) be applied to characterize this compound?
- Methodological Answer :
- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–4.0 ppm), and morpholine protons (δ 3.5–3.7 ppm). ¹³C NMR identifies carbonyl (δ 165–170 ppm) and benzothiazole carbons .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with ESI-MS to verify molecular weight (expected [M+H]⁺ ~550 m/z) .
Q. What experimental design considerations are critical for assessing its stability under varying conditions?
- Methodological Answer :
- Split-plot design : Test stability across pH (2–9), temperature (4–40°C), and light exposure using 4 replicates per condition. Analyze degradation products via LC-MS .
- Kinetic studies : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C/75% RH) using first-order kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Methodological Answer :
- Functional group variation : Synthesize analogs with halogen (F, Br) substitutions on the chlorophenoxy group or morpholine replacements (e.g., piperazine). Compare IC₅₀ values in enzyme inhibition assays .
- Comparative analysis : Use tables to correlate substituents (e.g., methoxy vs. ethoxy on benzothiazole) with activity (e.g., antioxidant, antimicrobial) .
Q. What methodologies are used to analyze its interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular docking : Perform simulations (AutoDock Vina) to predict binding modes to targets like COX-2 or β-amyloid. Validate with MM/GBSA binding energy calculations .
- In vitro assays : Use fluorescence polarization for protein-ligand binding or SPR (surface plasmon resonance) to measure affinity (KD) .
Q. How can molecular modeling predict its binding affinity and mechanism of action?
- Methodological Answer :
- QM/MM simulations : Combine quantum mechanics (e.g., DFT for electron distribution) and molecular mechanics (e.g., AMBER force field) to model transition states in enzymatic reactions .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with benzothiazole oxygen) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
Q. What environmental fate studies are relevant, and how are they conducted?
- Methodological Answer :
- Compartmental analysis : Assess distribution in soil/water systems via shake-flask experiments (logP measurement) and biodegradation tests (OECD 301F) .
- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests to evaluate ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
